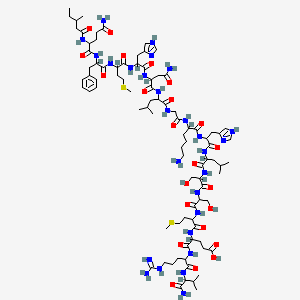
deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a useful research compound. Its molecular formula is C88H143N27O23S2 and its molecular weight is 2011.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a complex peptide comprised of various amino acids, including both D- and L-forms. This compound is of interest due to its potential biological activities, which may include neuroprotective effects, modulation of immune responses, and impacts on metabolic processes.
Chemical Structure
The chemical structure of this peptide can be represented as follows:
- Molecular Formula : C43H65N11O12S2
- Molecular Weight : 883.14 g/mol
This structure indicates a significant number of functional groups that could interact with biological systems, influencing various pathways.
Neuroprotective Effects
Research has indicated that peptides similar to deamino-xiIle have neuroprotective properties. For instance, studies have shown that certain D-amino acids can modulate neurotransmitter release and protect neurons from oxidative stress. The presence of D-amino acids in the structure may enhance these neuroprotective effects by stabilizing the peptide conformation and improving receptor binding affinity .
Immune Modulation
Peptides containing amino acids such as arginine and glutamic acid have been shown to influence immune responses. Arginine plays a crucial role in the synthesis of nitric oxide, a signaling molecule involved in immune function. The inclusion of arginine in this peptide may enhance its ability to modulate immune responses, potentially aiding in inflammatory conditions .
Metabolic Impacts
The metabolic activity of this peptide can also be significant. Amino acids like methionine and lysine are essential for various metabolic pathways, including protein synthesis and methylation processes. Supplementation with methionine has been associated with improved growth performance in animal models, suggesting that this peptide could have similar beneficial effects on metabolism .
Case Studies
- Neuroprotection in Animal Models : In a study involving rats subjected to oxidative stress, administration of peptides containing D-amino acids resulted in reduced neuronal death and improved cognitive function. This suggests that deamino-xiIle might have similar protective effects against neurodegeneration .
- Immune Response Modulation : A study on fish demonstrated that dietary supplementation with peptides similar to deamino-xiIle improved gut health and immune function by modulating the intestinal microbiota and enhancing antioxidant capacity .
- Metabolic Enhancement : Research on shrimp indicated that the inclusion of methionine-rich peptides in their diet improved growth rates and overall health, highlighting the potential of deamino-xiIle in enhancing metabolic efficiency in aquatic species .
Data Tables
| Amino Acid | Concentration (g/100g) | Biological Role |
|---|---|---|
| Deamino-Isoleucine | 0.5 | Neuroprotective |
| Glutamine | 1.0 | Immune modulation |
| Phenylalanine | 0.8 | Precursor for neurotransmitters |
| Methionine | 1.2 | Antioxidant properties |
| Histidine | 0.7 | Immune response |
| Asparagine | 0.6 | Protein synthesis |
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H143N27O23S2/c1-11-49(8)34-69(120)101-55(22-24-67(90)118)76(127)109-61(35-50-18-13-12-14-19-50)82(133)105-58(27-31-140-10)79(130)111-63(37-52-40-96-45-100-52)84(135)112-64(38-68(91)119)85(136)107-59(32-46(2)3)74(125)98-41-70(121)102-53(20-15-16-28-89)75(126)110-62(36-51-39-95-44-99-51)83(134)108-60(33-47(4)5)81(132)113-66(43-117)87(138)114-65(42-116)86(137)106-57(26-30-139-9)78(129)104-56(23-25-71(122)123)77(128)103-54(21-17-29-97-88(93)94)80(131)115-72(48(6)7)73(92)124/h12-14,18-19,39-40,44-49,53-66,72,116-117H,11,15-17,20-38,41-43,89H2,1-10H3,(H2,90,118)(H2,91,119)(H2,92,124)(H,95,99)(H,96,100)(H,98,125)(H,101,120)(H,102,121)(H,103,128)(H,104,129)(H,105,133)(H,106,137)(H,107,136)(H,108,134)(H,109,127)(H,110,126)(H,111,130)(H,112,135)(H,113,132)(H,114,138)(H,115,131)(H,122,123)(H4,93,94,97) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYDXHTVYOELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H143N27O23S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2011.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














